molecular formula C17H14N2O4 B1228722 4-(1,3-dioxo-2-isoindolyl)-N-(2-hydroxyethyl)benzamide

4-(1,3-dioxo-2-isoindolyl)-N-(2-hydroxyethyl)benzamide

Cat. No. B1228722
M. Wt: 310.3 g/mol
InChI Key: VFUBYRKVTAMKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-dioxo-2-isoindolyl)-N-(2-hydroxyethyl)benzamide is a member of phthalimides.

Scientific Research Applications

Degradation Studies and Antitumor Properties

  • 4-(Chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a related compound, has been investigated for its antitumor properties. Degradation studies of this compound under hydrolysis conditions were conducted to understand its intrinsic stability, which is crucial in drug development (Santos et al., 2013).

Luminescence and Nano-Aggregates

  • Compounds structurally similar to 4-(1,3-dioxo-2-isoindolyl)-N-(2-hydroxyethyl)benzamide have been found to exhibit luminescent properties in both DMF solution and solid state. They form nano-aggregates with enhanced emission in aqueous-DMF solution, displaying multi-stimuli responsive properties (Srivastava et al., 2017).

Stearoyl-CoA Desaturase-1 Inhibition

  • Research on 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides, which share a structural motif with the compound of interest, indicates their role as stearoyl-CoA desaturase-1 inhibitors. These compounds demonstrated significant biological activity in murine and human SCD-1 inhibitory assays (Uto et al., 2009).

Crystal Structure Analysis

  • N-(1,3-dioxoisoindolin-2yl)benzamide, closely related to the target compound, was characterized using IR spectroscopy, SEM, and single-crystal X-ray diffraction techniques. This research helped to understand the crystal structure and the intermolecular interactions in compounds of this class (Bülbül et al., 2015).

Organogels and Aggregate Formation

  • Perylenetetracarboxylic diimides, structurally similar to the compound , have been studied for their gelating abilities in different solvents. These compounds can form fluorescent gels, and their properties have been investigated through various spectroscopic techniques (Wu et al., 2011).

properties

Product Name

4-(1,3-dioxo-2-isoindolyl)-N-(2-hydroxyethyl)benzamide

Molecular Formula

C17H14N2O4

Molecular Weight

310.3 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)benzamide

InChI

InChI=1S/C17H14N2O4/c20-10-9-18-15(21)11-5-7-12(8-6-11)19-16(22)13-3-1-2-4-14(13)17(19)23/h1-8,20H,9-10H2,(H,18,21)

InChI Key

VFUBYRKVTAMKPI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NCCO

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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